(S)-1-Phenylethylhydroxylamine
Overview
Description
(S)-1-Phenylethylhydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a phenylethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-Phenylethylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of (S)-1-phenylethyl nitro compound using hydrogen gas in the presence of a palladium catalyst can yield this compound. Another method involves the catalytic hydrogenation of oximes derived from (S)-1-phenylethyl ketones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Phenylethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
(S)-1-Phenylethylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-Phenylethylhydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The hydroxylamine group is crucial for its activity, as it can form covalent bonds with active site residues of enzymes, leading to inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: Lacks the hydroxylamine group, making it less reactive in certain biochemical contexts.
Hydroxylamine: Lacks the phenylethyl group, limiting its specificity and interaction with certain targets.
N-Phenylethylhydroxylamine: Similar structure but with different substitution patterns, leading to variations in reactivity and application.
Uniqueness
(S)-1-Phenylethylhydroxylamine is unique due to the presence of both the phenylethyl and hydroxylamine groups, which confer specific reactivity and interaction profiles. This dual functionality makes it a versatile compound in both synthetic and biological applications.
Properties
IUPAC Name |
N-[(1S)-1-phenylethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRFNUPXQLYHX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448101 | |
Record name | (S)-1-PHENYLETHYLHYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53933-47-4 | |
Record name | (S)-1-PHENYLETHYLHYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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